

Comprehensive Characterization of Macitentan Impurity A

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Compound of Interest

Compound Name: *Macitentan impurity A*

CAS No.: 441798-25-0

Cat. No.: B104400

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Executive Summary

In the development and quality control of Macitentan (Opsumit), a dual endothelin receptor antagonist, the rigorous identification of impurities is a critical compliance requirement (ICH Q3A/Q3B).[1] **Macitentan Impurity A** is most widely designated in industrial pharmacopoeial contexts as the des-propylaminosulfonyl derivative.[1] This compound represents both a key process intermediate (the free amine prior to sulfamide coupling) and a primary degradation product resulting from the hydrolysis of the sulfamide side chain.

Precise control of Impurity A is essential due to its structural similarity to the parent API, necessitating high-resolution chromatographic separation.[1] This guide provides the definitive molecular data, formation pathways, and validated analytical protocols for its detection.[1]

Chemical Identity & Molecular Data

The designation "Impurity A" can vary by vendor; however, the consensus chemical entity tracked in stability and synthesis profiles is the amine precursor/degradant.[1]

Core Molecular Specifications

Parameter	Specification
Common Name	Macitentan Impurity A
Chemical Name	5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinamine
Synonyms	Despropylaminosulfonyl Macitentan; Macitentan Amine; ACT-080803
CAS Registry Number	1433875-21-8
Molecular Formula	C ₁₆ H ₁₃ Br ₂ N ₅ O ₂
Molecular Weight	467.12 g/mol
Monoisotopic Mass	464.9436 Da
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, Methanol; Sparingly soluble in Water

Structural Verification[1][4]

- SMILES:Nc1nc(OCC2ncc(Br)cn2)c(c(n1)c3ccc(Br)cc3)
- InChI Key:InChI=1S/C16H13Br2N5O2/c17-9-1-3-10(4-2-9)12-14(18)22-16(23-12)25-6-5-24-15-19-7-11(18)8-20-15

“

Critical Note on Nomenclature: Some commercial catalogs may list the N-methyl analog (CAS 441798-25-0, MW 560.[1][2]22) as Impurity A. Researchers must verify the CAS number against their specific regulatory monograph.[1] This guide focuses on the Amine (CAS 1433875-21-8) as the primary stability-indicating impurity.[1]

Formation Pathways & Mechanistic Insight

Impurity A arises through two distinct vectors: Process Carryover and Hydrolytic Degradation. [1][3] Understanding these pathways is vital for establishing Critical Process Parameters (CPPs).

Pathway 1: Synthetic Carryover (Process Impurity)

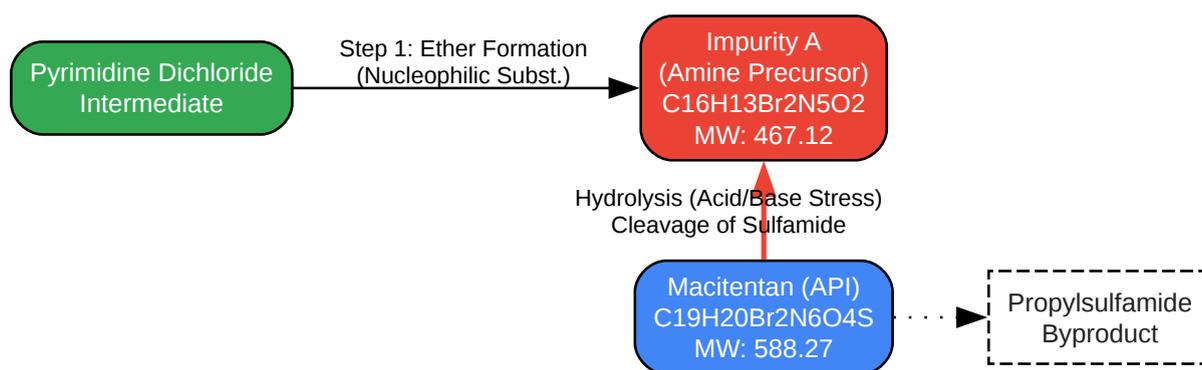
During the final steps of Macitentan synthesis, the core pyrimidine amine (Impurity A) is coupled with N-propylsulfamoyl chloride (or an activated sulfamide equivalent).[1] Incomplete conversion or insufficient quenching results in residual Impurity A in the final API.[1]

Pathway 2: Hydrolytic Degradation (Stability Impurity)

Under acidic or basic stress conditions, the sulfamide bond in Macitentan is susceptible to hydrolysis.[3] This cleavage releases the propylsulfamide moiety, reverting the molecule back to the amine form (Impurity A).

Pathway Visualization

The following diagram illustrates the formation logic and structural relationship.



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Figure 1: Mechanistic pathway showing Impurity A as both a synthetic precursor and a hydrolytic degradant.[3]

Analytical Characterization Protocol

To quantify Impurity A, a stability-indicating HPLC method is required.[1][4] The method must separate the amine (Impurity A) from the parent sulfamide (Macitentan) and other potential hydrolysis products.

Recommended HPLC Method Conditions

This protocol is derived from validated stability studies (Rangasamy et al., 2019) and optimized for resolution.

Parameter	Condition
Column	C18 Stationary Phase (e.g., Inertsil ODS-3V, 150 x 4.6 mm, 5 µm)
Mobile Phase A	0.1% Orthophosphoric Acid or 0.02% TFA in Water (pH ~2.[1][3]5)
Mobile Phase B	Acetonitrile (ACN)
Flow Rate	1.0 mL/min
Detection (UV)	266 nm (Max absorption for bromophenyl pyrimidine core)
Column Temp	30°C
Injection Vol	10 - 20 µL
Run Time	~50 minutes

Gradient Program

- 0-5 min: 20% B (Isocratic hold for polar degradants)[1]
- 5-30 min: 20% → 80% B (Linear ramp to elute Macitentan)[1]
- 30-40 min: 80% B (Wash to elute lipophilic dimers)
- 40-41 min: 80% → 20% B (Re-equilibration)

Mass Spectrometry (MS) Identification

For LC-MS/MS confirmation:

- Ionization: ESI Positive Mode ($[M+H]^+$).
- Parent Ion (Macitentan): m/z 589.0 / 591.0 (Isotopic pattern due to 2x Br).[1]
- Target Ion (Impurity A): m/z 468.0 / 470.0.[1]
- Key Fragmentation: Loss of the propylsulfamide group (-121 Da) confirms the core amine structure.[1]

References

- Veeprho Pharmaceuticals. (2024).[1][3] **Macitentan Impurity A** (CAS 1433875-21-8) Technical Data Sheet. Retrieved from [\[Link\]](#)
- Rangasamy, P., et al. (2019).[1][4][3] "Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method." Journal of Applied Pharmaceutical Science. Retrieved from [\[Link\]](#)

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